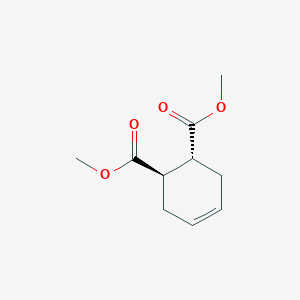

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Overview

Description

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a chemical compound that is part of a broader class of cyclohexene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The cyclohexene ring is a common motif in many natural products and pharmaceuticals, and its derivatives are often studied for their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of cyclohexene derivatives can be achieved through various methods. For instance, the photocycloaddition of dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene can yield photoadducts that can be further isomerized to produce trans-1,2-cyclohexanebis-alpha-acrylic acid dimethyl ester . Another method involves the esterification of dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate with diphenyl chlorophosphate . These synthetic routes highlight the versatility of cyclohexene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the central four-membered ring . The planarity and symmetry of these molecules can significantly affect their physical properties and reactivity.

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions. The photo-induced addition of acetic acid to cyclohexene derivatives can yield acetoxycyclohexanecarboxylates . Intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate can lead to the formation of novel compounds through stereoselective processes . These reactions demonstrate the rich chemistry of cyclohexene derivatives and their potential for creating new molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure. For instance, the stereochemistry of the 1,4-cyclohexylene units in poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) affects the material's thermal properties, with the trans configuration inducing better chain packing and higher crystallizability . Theoretical information indices can also be used to analyze the structure-property relationships in these compounds . Chemical ionization and collision-induced dissociation studies reveal conformational effects in gas-phase cations of stereoisomeric cyclohexane-1,2-dicarboxylates .

Scientific Research Applications

1. Conformational Analysis and Stereochemistry

- Application Summary : This compound is used in the study of conformational analysis, stereochemistry, and optical activity of cyclohexane derivatives .

- Methods of Application : Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They also use a polarimeter to measure the optical activity of several unknown cyclohexane derivatives .

- Results : The experiment helps students understand the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .

2. Chemical Synthesis Studies

- Application Summary : Dimethyl cyclohexane-1,4-dicarboxylate, a mixture of cis and trans, may be used in chemical synthesis studies .

3. Investigation of Derivatives

- Application Summary : A number of derivatives of cis- and trans-4-cyclohexene-1,2-dicarboxylic acids have been prepared .

- Methods of Application : The isomerization of the cis-esters has been effected by the action of sodium methoxide .

- Results : The corresponding acids of the trans series were obtained in good yield .

4. Study of Chain Structure Rigidity

- Application Summary : The compound is used to study the effect of the introduction of the cycloaliphatic ring on the rigidity of the chain structure .

- Results : The decrease in the glass transition temperature (Tg) could be due to the weakening in the rigidity of the chain structure when the rate of DMT substitution of aromatic moieties increases by the introduction of the cycloaliphatic ring as the DMCD content in the molecular chain increases .

5. Hydrogenation Studies

- Application Summary : This compound is used in the study of hydrogenation processes . Specifically, it is used in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol .

- Methods of Application : The hydrogenation was performed on a well-dispersed Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor .

- Results : The process achieved a lasting 100% conversion with 99.8% selectivity up to 200 hours . The unprecedented catalytic performance is ascribed to the synergistic effect between surface active Cu 0 sites and Lewis base sites .

6. Preparation of Cycloalkylamide Derivatives

- Application Summary : Dimethyl cyclohexane-1,4-dicarboxylate is used as a reactant for the preparation of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase .

7. Gas-Phase Hydrogenation

- Application Summary : This compound is used in the study of gas-phase hydrogenation processes . Specifically, it is used in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol .

- Methods of Application : The hydrogenation was performed on a well-dispersed Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor .

- Results : The process achieved a lasting 100% conversion with 99.8% selectivity up to 200 hours . The unprecedented catalytic performance is ascribed to the synergistic effect between surface active Cu 0 sites and Lewis base sites .

8. Preparation of Cycloalkylamide Derivatives

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to ensure adequate ventilation and use personal protective equipment as required .

properties

IUPAC Name |

dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | |

CAS RN |

17673-68-6 | |

| Record name | 17673-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)